Ethyl 5-(furan-2-YL)pentanoate
Description
Ethyl 5-(furan-2-YL)pentanoate is an ethyl ester derivative featuring a pentanoate backbone substituted with a furan-2-yl group at the fifth carbon. Its molecular formula is C₁₁H₁₆O₃, and it is primarily utilized in organic synthesis and pharmaceutical research as a precursor or intermediate. The furan ring introduces aromaticity and moderate hydrophobicity, while the ester group enhances reactivity in nucleophilic acyl substitution reactions.
Properties
CAS No. |
19480-10-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 5-(furan-2-yl)pentanoate |
InChI |
InChI=1S/C11H16O3/c1-2-13-11(12)8-4-3-6-10-7-5-9-14-10/h5,7,9H,2-4,6,8H2,1H3 |
InChI Key |
ULGLQZBJBMKTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=CC=CO1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Core Reaction Types
Ethyl 5-(furan-2-yl)pentanoate participates in three primary reaction categories:
-
Ester Hydrolysis : Cleavage of the ester group under acidic or basic conditions to yield 5-(furan-2-yl)pentanoic acid.
-
Nucleophilic Substitution : Reactivity at the furan ring (C2/C5 positions) or ester group with nucleophiles like amines or alkoxides .
-
Oxidation/Reduction : Furans are prone to oxidation, forming diketones or carboxylic acids, while the ester can be reduced to alcohols .
Reaction Conditions and Reagents
Furan Ring Reactivity
The electron-rich furan ring undergoes:
-
Electrophilic Aromatic Substitution : Halogenation or nitration at C5 (para to the oxygen) .
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts (e.g., Pd(OAc)₂) to form biaryl derivatives .
-
Oxidative Ring Opening : Forms 4-oxopentanoic acid derivatives under strong oxidizers like KMnO₄ .
Ester Group Reactivity
-
Transesterification : Ethanol or methanol with acid catalysts (H₂SO₄) yield methyl/ethyl analogs.
-
Reduction : LiAlH₄ reduces the ester to 5-(furan-2-yl)pentanol.
Mechanistic Insights
-
Hydroxyalkylation : Catalyzed by acidic zeolites, the furan ring’s C2 position attacks carbonyl carbons (e.g., from ethyl levulinate), forming branched hydrocarbons .
-
Oxidative Polymerization : Autoxidation in air generates peroxides (up to 2,700 ppm in gums), leading to polymeric byproducts .
-
Acid-Catalyzed Cyclization : DBU promotes intramolecular aldol condensation, forming bicyclic structures .
Analytical Techniques
Comparison with Similar Compounds
Furan-Containing Esters
- This modification may enhance solubility in polar solvents .
- Ethyl 2-[5-(furan-2-yl)tetrazol-1-yl]acetate: Incorporates a tetrazole ring, which introduces nitrogen-rich heterocyclic character.
Aromatic vs. Heteroaromatic Substituents
- Ethyl 5-phenylpentanoate (Ethyl 2-hydroxy-5-phenylpentanoate): Replaces the furan with a phenyl group, increasing hydrophobicity (log P ~3.5 inferred). The hydroxyl group at C2 further enhances polarity, making it less volatile than the furan analog .
- Ethyl 5-(3-thienyl)pentanoate: Substitutes furan with a thiophene ring. Thiophene’s sulfur atom increases electron density and may enhance stability in oxidative conditions compared to furan’s oxygen-containing ring .
Heterocyclic Variations
- Ethyl 5-(2-aminothiazol-5-yl)pentanoate: The thiazole ring introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination. This compound has been studied for its anti-inflammatory properties, highlighting the pharmacological relevance of heterocyclic substituents .
- Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate: Features a brominated indole group, which increases molecular weight (324.21 g/mol) and steric bulk.
Functional Group Modifications
- Ethyl 5-(3-oxocyclobutyl)pentanoate: Incorporates a strained cyclobutyl ketone, which may confer unique reactivity in ring-opening reactions. The ketone group also increases electrophilicity compared to the unmodified pentanoate chain .
- Chlorine and fluorine atoms also increase lipophilicity .
Glycosidic Derivatives
- Ethyl 5-(1,3-dihydroxyphenyl)pentanoate 1-O-β-D-glucopyranoside: The glucoside moiety drastically increases hydrophilicity, making it suitable for aqueous formulations. However, enzymatic cleavage of the glycosidic bond may limit stability in vivo .
Physicochemical and Functional Properties: Key Data
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